molecular formula C8H6N2O2S B13118152 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid

Katalognummer: B13118152
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: BCGHXUDWJZQZDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the intermediate, which is then cyclized with Lawesson’s reagent to yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of histamine and other neurotransmitters . This can lead to various physiological effects, including anti-inflammatory and neuroprotective actions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolo[4,5-b]pyridine: Lacks the methyl group at the 6-position.

    Thiazolo[5,4-b]pyridine: Differs in the position of the thiazole ring fusion.

    Pyridine-2-carboxylicacid: Lacks the thiazole ring.

Uniqueness

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid is unique due to the presence of both the thiazole and pyridine rings, as well as the methyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H6N2O2S

Molekulargewicht

194.21 g/mol

IUPAC-Name

6-methyl-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-6(9-3-4)10-7(13-5)8(11)12/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

BCGHXUDWJZQZDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C1)N=C(S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.